molecular formula C11H20ClNO2 B2692486 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride CAS No. 2287318-50-5

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride

Cat. No.: B2692486
CAS No.: 2287318-50-5
M. Wt: 233.74
InChI Key: YIXPIYRMODYTTL-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of acid catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process typically starts with the preparation of intermediate compounds, followed by cyclization and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule .

Scientific Research Applications

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the MmpL3 protein, highlights its potential as a therapeutic agent .

Properties

IUPAC Name

3-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11;/h9,12H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXPIYRMODYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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